molecular formula C15H16FN B15090885 Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine

Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine

Cat. No.: B15090885
M. Wt: 229.29 g/mol
InChI Key: YSHAHPNNCWLJBA-UHFFFAOYSA-N
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Description

Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group attached to a benzylamine structure, which is further substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and ethylamine.

    Formation of Intermediate: 4-fluorobenzaldehyde reacts with ethylamine to form 2-(4-fluorophenyl)ethylamine.

    Final Product Formation: The intermediate amine is then reacted with formaldehyde to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various substituents on the fluorophenyl ring.

Scientific Research Applications

Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine involves its interaction with specific molecular targets. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, the compound can modulate the expression of genes involved in various cellular processes, including cell growth and apoptosis .

Comparison with Similar Compounds

Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine can be compared with other similar compounds, such as:

    4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: Shares a similar fluorophenyl group but differs in its overall structure and specific applications.

    2,4-Disubstituted thiazoles: These compounds also exhibit a range of biological activities and are used in medicinal chemistry.

The uniqueness of this compound lies in its specific substitution pattern and its potential to inhibit HDACs, making it a valuable compound for further research and development.

Biological Activity

Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine, a compound with notable structural features, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C16H20FNC_{16}H_{20}FN
  • Molecular Weight : 253.34 g/mol

The compound features a fluorinated phenyl group, which is known to influence biological activity through enhanced binding affinity to biological targets.

1. Monoamine Oxidase Inhibition

Recent studies have evaluated the compound's potential as an inhibitor of monoamine oxidase (MAO), particularly MAO-B. Monoamine oxidases are critical in the metabolism of neurotransmitters and are implicated in various neurological disorders.

  • Inhibition Potency : In a series of derivatives including similar structures, compounds with fluorinated phenyl groups exhibited significant inhibition of MAO-B with IC50 values reaching as low as 0.013 µM, indicating strong inhibitory activity .
  • Selectivity : The selectivity index for MAO-B over MAO-A was notably high for some derivatives, suggesting potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's .

2. PPAR Agonist Activity

This compound has been explored for its role as a PPAR (Peroxisome Proliferator-Activated Receptor) agonist. PPARs are nuclear receptor proteins that regulate gene expression involved in lipid metabolism and glucose homeostasis.

  • Agonist Profile : A related compound demonstrated potent triple-acting agonist activity for PPARα, PPARγ, and PPARδ with EC50 values of 0.029 µM, 0.013 µM, and 0.029 µM respectively . This suggests that this compound could similarly influence metabolic pathways.

Case Study 1: MAO Inhibition

A study investigated a series of pyridazinones containing the (2-fluorophenyl) moiety and found that certain derivatives exhibited potent MAO-B inhibition. The structure-activity relationship indicated that modifications at specific positions significantly affected inhibitory potency .

CompoundIC50 (µM)Selectivity Index (MAO-B/MAO-A)
T60.013120.8
T30.039107.4

Case Study 2: PPAR Agonism

Research on compounds with similar structural motifs revealed their efficacy as PPAR agonists, which play crucial roles in managing metabolic disorders. The findings indicated that fluorinated phenyl groups enhance binding affinity to PPAR receptors, thereby modulating metabolic processes effectively .

Properties

Molecular Formula

C15H16FN

Molecular Weight

229.29 g/mol

IUPAC Name

N-[[4-(2-fluorophenyl)phenyl]methyl]ethanamine

InChI

InChI=1S/C15H16FN/c1-2-17-11-12-7-9-13(10-8-12)14-5-3-4-6-15(14)16/h3-10,17H,2,11H2,1H3

InChI Key

YSHAHPNNCWLJBA-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC=C(C=C1)C2=CC=CC=C2F

Origin of Product

United States

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